N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperazine ring, a thiazole ring, and a furan ring. It also contains an amide group and a propyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed using a Chichibabin pyridine synthesis, the piperazine ring could be formed from a 1,4-diaminobutane precursor, and the thiazole and furan rings could be formed using suitable precursors and conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridine and piperazine rings would provide basicity, the amide group would provide polarity and the ability to form hydrogen bonds, and the thiazole and furan rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, the pyridine ring could undergo electrophilic substitution, and the piperazine ring could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on its polarity .Future Directions
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-18(25-11-9-24(10-12-25)17-5-1-2-8-21-17)7-6-15-14-29-20(22-15)23-19(27)16-4-3-13-28-16/h1-5,8,13-14H,6-7,9-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMNCMXHBJZSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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